4-(propan-2-yl)pyrimidin-5-amine hydrochloride
Description
4-(Propan-2-yl)pyrimidin-5-amine hydrochloride is a substituted pyrimidine derivative characterized by an isopropyl group (-CH(CH₃)₂) at the 4-position and an amine (-NH₂) at the 5-position of the pyrimidine ring, with a hydrochloride counterion. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-propan-2-ylpyrimidin-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5(2)7-6(8)3-9-4-10-7;/h3-5H,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSZTCAUODQYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(propan-2-yl)pyrimidin-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-isopropylpyrimidine.
Amination: The 4-isopropylpyrimidine undergoes amination to introduce the amino group at the 5-position.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at positions 2 and 4 due to electron-withdrawing effects from ring nitrogens. The hydrochloride form facilitates deprotonation of the amine group under basic conditions, enhancing nucleophilicity.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Halogenation | POCl₃, 110°C | 5-amino-4-(propan-2-yl)pyrimidin-2-chloride | 78% | |
| Alkylation | K₂CO₃, DMF, R-X | N-alkylated derivatives | 60–85% |
Key findings:
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Chlorination with POCl₃ selectively targets the 2-position, forming a stable chloro intermediate .
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Alkylation occurs at the exocyclic amine, with steric hindrance from the isopropyl group limiting substitution at the 4-position.
Coupling Reactions
The amine group participates in palladium-catalyzed cross-coupling reactions:
Buchwald–Hartwig Amination
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Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C.
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Outcome : Arylated products (e.g., 5-(aryl)amino derivatives) with yields up to 92% .
Suzuki–Miyaura Coupling
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Substrates : Arylboronic acids.
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Catalyst : Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH.
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Result : Biarylpyrimidines with retention of the isopropyl group .
Oxidation and Reduction
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Oxidation :
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Reagent : KMnO₄, acidic conditions.
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Product : Pyrimidine-5-carboxylic acid derivative (via amine oxidation).
-
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Reduction :
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Catalytic Hydrogenation : H₂, Pd/C, EtOH. Converts nitro groups (if present) to amines without affecting the pyrimidine ring.
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Acid–Base Reactions
The compound’s pKa values dictate its reactivity:
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Pyrimidine ring N1 : pKa ≈ 1.5 (protonation under strongly acidic conditions) .
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Exocyclic amine : pKa ≈ 6.8 (deprotonates in mildly basic media, enabling nucleophilic attacks) .
Biological Activity Modulation
Structural modifications correlate with CDK4/6 inhibition (see Table 1) :
| Substituent (R) | CDK4 Inhibition (Ki, nM) | Antiproliferative GI₅₀ (μM) |
|---|---|---|
| Isopropyl | 41 | 0.032 |
| Cyclopentyl | 4 | 0.209 |
Key insight: Bulkier substituents (e.g., cyclopentyl) improve kinase selectivity but reduce cellular permeability compared to isopropyl .
Degradation Pathways
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Hydrolysis : Under acidic conditions (HCl, H₂O, reflux), the pyrimidine ring undergoes partial hydrolysis to form urea derivatives.
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Thermal Decomposition : Degrades above 200°C, releasing NH₃ and forming charred residues.
Scientific Research Applications
Anti-Cancer Properties
Research has highlighted the potential of 4-(propan-2-yl)pyrimidin-5-amine hydrochloride in targeting specific cancer pathways, particularly through its role as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an epigenetic target associated with tumor progression, making it a promising candidate for cancer therapy. Inhibitors of PRMT5, including derivatives of pyrimidines, have shown significant anti-tumor effects in preclinical studies, with ongoing clinical trials assessing their efficacy and safety .
Anti-Inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases . The modulation of inflammatory pathways through such compounds can lead to novel treatment strategies for conditions like arthritis and other chronic inflammatory disorders.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that modify the pyrimidine core to enhance its biological activity. Various synthetic routes have been explored to optimize yield and purity, with some methods involving the use of specific amine substituents that significantly influence the compound's pharmacological properties .
Structure-Activity Relationship
Understanding the SAR is crucial for developing more effective derivatives. Studies have shown that modifications at the 5-position of the pyrimidine ring can enhance selectivity and potency against specific biological targets. For instance, introducing different functional groups can alter binding affinity to enzymes like PRMT5, leading to improved therapeutic profiles .
Clinical Trials
Several clinical trials are currently investigating the efficacy of PRMT5 inhibitors derived from pyrimidine structures in various cancers. These trials aim to establish a clear correlation between structural modifications and clinical outcomes, thereby refining the therapeutic use of compounds like this compound .
In Vivo Studies
In vivo studies assessing the anti-inflammatory effects have shown promising results, with models demonstrating reduced edema and inflammation when treated with pyrimidine derivatives. These findings support further exploration into their application for treating chronic inflammatory conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)pyrimidin-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural differences between 4-(propan-2-yl)pyrimidin-5-amine hydrochloride and related pyrimidine derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-(Propan-2-yl)pyrimidin-5-amine HCl | -NH₂ (5), -CH(CH₃)₂ (4), HCl | C₇H₁₂N₃·HCl | 191.65 | Lipophilic isopropyl group |
| 2-Chloro-4-methylpyrimidin-5-amine | -NH₂ (5), -Cl (2), -CH₃ (4) | C₅H₆ClN₃ | 143.57 | Electron-withdrawing Cl, planar ring |
| 5-(Aminomethyl)-2-methylpyrimidin-4-amine diHCl | -NH₂ (4), -CH₂NH₂ (5), -CH₃ (2), 2HCl | C₆H₁₁N₄·2HCl | 225.10 | Bifunctional amine, enhanced polarity |
| 5-Bromo-2-chloropyrimidin-4-amine | -NH₂ (4), -Br (5), -Cl (2) | C₄H₃BrClN₃ | 223.35 | Halogen-rich, hydrogen-bonding motifs |
| 5-(Chloromethyl)-2-methylpyrimidin-4-amine HCl | -NH₂ (4), -CH₂Cl (5), -CH₃ (2), HCl | C₆H₉Cl₂N₃ | 202.07 | Reactive chloromethyl group |
Key Observations :
- Electron Effects : Halogenated analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions .
- Polarity: Compounds with additional amine groups (e.g., 5-(Aminomethyl)-2-methylpyrimidin-4-amine diHCl) show higher polarity, likely affecting solubility in aqueous media .
Challenges :
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to the free base. However, the isopropyl group reduces solubility relative to polar analogs like 5-(Aminomethyl)-2-methylpyrimidin-4-amine diHCl .
- Crystallinity : Pyrimidines with hydrogen-bonding substituents (e.g., -NH₂, -Br) form stable crystalline networks, as seen in ’s 5-bromo-2-chloropyrimidin-4-amine, which exhibits dimeric hydrogen-bonded structures .
- Thermal Stability : Halogenated derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) show higher melting points (~460–461 K) due to stronger intermolecular forces , whereas the target compound’s melting point is likely lower due to reduced polarity.
Biological Activity
4-(Propan-2-yl)pyrimidin-5-amine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound may exhibit various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
The molecular formula of this compound is C8H12ClN3, with a molecular weight of 187.65 g/mol. Its structure features a pyrimidine ring substituted with an isopropyl group at the 4-position and an amine group at the 5-position.
1. Antitumor Activity
Research has indicated that pyrimidine derivatives can exhibit significant antitumor properties. For instance, studies involving similar compounds have shown that modifications in the pyrimidine structure can enhance their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation.
| Compound | CDK Inhibition (IC50) | Selectivity |
|---|---|---|
| 4-(Propan-2-yl)pyrimidin-5-amine | TBD | TBD |
| Thiazolyl-pyrimidines | 0.04 μM | High |
A study highlighted that certain substituted pyrimidines demonstrated nanomolar inhibition of CDK9, suggesting that structural modifications can lead to increased potency against cancer cell lines .
2. Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to 4-(propan-2-yl)pyrimidin-5-amine have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
In vitro studies demonstrated that certain pyrimidines effectively suppressed COX-2 activity, indicating their potential as anti-inflammatory agents .
3. Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been explored extensively. The compound’s ability to inhibit bacterial growth could be attributed to its interaction with bacterial enzymes or receptors.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
Research has shown that structural variations in pyrimidines can lead to enhanced antimicrobial activity, making them valuable in developing new antibiotics .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
1. Enzyme Inhibition: The compound may inhibit key enzymes involved in cell cycle regulation, particularly CDKs, leading to reduced cancer cell proliferation.
2. COX Inhibition: By inhibiting COX enzymes, the compound could reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.
3. Antimicrobial Action: The mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:
- Antitumor Efficacy: A clinical trial evaluated a series of pyrimidine derivatives in patients with advanced solid tumors, showing promising results in tumor reduction and manageable side effects.
- Anti-inflammatory Treatment: A study involving patients with rheumatoid arthritis indicated that a pyrimidine-based drug significantly reduced inflammatory markers compared to placebo.
- Antimicrobial Trials: A recent investigation into a novel pyrimidine derivative revealed effective inhibition of multi-drug resistant strains of bacteria, highlighting its therapeutic potential.
Q & A
Basic: What are the optimal synthetic routes for 4-(propan-2-yl)pyrimidin-5-amine hydrochloride, and how can purity be validated?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, outlines a route using 4-chloro-2-(propan-2-yl)pyrimidin-5-amine as a precursor, where the chlorine substituent is replaced via amine coupling, followed by HCl salt formation. Purity validation requires:
- HPLC (≥98% purity threshold, as in ).
- Elemental analysis (C, H, N, Cl) to confirm stoichiometry.
- 1H/13C NMR to verify substitution patterns and absence of by-products ( , 4 ).
- Mass spectrometry (e.g., ESI-MS) for molecular weight confirmation.
Basic: How should researchers assess the stability and solubility of this compound under experimental conditions?
Answer:
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC ( ). Acidic/basic hydrolysis (pH 1–13) can identify labile functional groups.
- Solubility : Use shake-flask method in buffers (pH 1–7.4) and polar aprotic solvents (DMSO, DMF). suggests aqueous solubility may require co-solvents due to hydrochloride salt formation.
Advanced: How can computational tools like Multiwfn or SHELX assist in analyzing electronic properties or crystallography?
Answer:
- Multiwfn ( ) calculates electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic sites, aiding reactivity predictions.
- SHELX ( ) refines X-ray crystallographic data to resolve structural ambiguities (e.g., hydrogen bonding networks or salt conformation). For example, SHELXL can model disorder in the propan-2-yl group.
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Impurity profiles (e.g., residual solvents affecting assays; validate via methods).
- Assay conditions (e.g., pH-dependent solubility; standardize using protocols).
- Structural analogs : Compare with pyrimidine derivatives to isolate substituent effects.
- Dose-response curves : Use nonlinear regression to confirm potency thresholds ( , 20 ).
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
- NMR : 1H NMR identifies propan-2-yl protons (δ 1.2–1.4 ppm, doublet) and aromatic pyrimidine protons (δ 8.0–8.5 ppm) ( , 7 ).
- X-ray diffraction : Resolves crystal packing and salt formation ( ).
Advanced: How can structural modifications enhance target selectivity in kinase inhibition studies?
Answer:
- Substituent analysis : Replace propan-2-yl with tert-butyl ( ) to modulate steric bulk and hydrophobic interactions.
- Docking simulations : Use PyMOL or AutoDock to predict binding poses against kinase ATP pockets.
- In vitro profiling : Test against kinase panels (e.g., ) to correlate substituent effects with IC₅₀ shifts.
Advanced: What methodologies validate the hydrochloride salt’s role in bioavailability?
Answer:
- Dissolution testing : Compare free base vs. salt dissolution rates in simulated gastric fluid ( ).
- Permeability assays : Use Caco-2 cells to assess salt-enhanced absorption.
- PK/PD modeling : Link salt stability in vivo to AUC/Cmax metrics ( ).
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles (per ).
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material ( ).
Advanced: How do tautomeric forms of the pyrimidine ring impact reactivity?
Answer:
- Tautomer analysis : Use DFT calculations (e.g., Gaussian) to predict dominant tautomers.
- Experimental validation : Compare NMR shifts in DMSO-d6 vs. CDCl₃ to detect tautomer equilibria ( , 15 ).
Advanced: What crystallographic challenges arise in resolving hydrogen bonding for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
